molecular formula C8H11ClN2S B1596886 2-(Phenylthio)ethanimidamide hydrochloride CAS No. 84544-86-5

2-(Phenylthio)ethanimidamide hydrochloride

Cat. No. B1596886
CAS RN: 84544-86-5
M. Wt: 202.71 g/mol
InChI Key: CWDWDWQVZOWQLY-UHFFFAOYSA-N
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Description

2-(Phenylthio)ethanimidamide hydrochloride (2-PTEMH) is an organic compound that is widely used in scientific research. It is a white crystalline solid that is soluble in water and has a molecular weight of 222.7. 2-PTEMH has a variety of applications in the laboratory and is a useful tool for scientists to study a range of biochemical and physiological processes.

Scientific Research Applications

Multifunctional Biocide and Corrosion Inhibition

2-(Decylthio)ethanamine hydrochloride is recognized for its broad-spectrum biocidal activity against bacteria, fungi, and algae, as well as biofilm and corrosion inhibition properties. These features are essential for maintaining the integrity of recirculating cooling water systems, presenting a prime example of the practical applications of similar compounds in industrial settings (Walter & Cooke, 1997).

Chemical Synthesis

The synthesis and chemical reactions of 2-(Phenylthio)phenols via copper(I)-catalyzed tandem transformation demonstrate the compound's versatility in facilitating complex chemical transformations. This process, involving C-S coupling and C-H functionalization, exemplifies the utility of 2-(Phenylthio)ethanimidamide hydrochloride in synthetic chemistry (Xu et al., 2010).

Corrosion Inhibition

2-(Phenylthio)aniline derivatives have been investigated for their corrosion inhibition properties, particularly for protecting low carbon steel in hydrochloric acid solutions. Their efficacy is attributed to the substantial adsorption on metal surfaces, demonstrating the compound's potential in corrosion protection applications (Farsak et al., 2015).

Coordination Chemistry and Molecular Structures

Studies on the complexation behavior of ligands with N2O2S2 cores reveal the differential reactivity towards various metal salts, contributing to our understanding of coordination chemistry and the structural diversity of metal complexes. Such research underscores the role of 2-(Phenylthio)ethanimidamide hydrochloride derivatives in advancing inorganic chemistry (Rajsekhar et al., 2004).

Environmental Applications

The utility of titanium dioxide nanotubes in enriching DDT and its metabolites from environmental water samples illustrates the environmental applications of related compounds. Such studies highlight the potential of these materials in environmental monitoring and remediation efforts (Zhou et al., 2007).

properties

IUPAC Name

2-phenylsulfanylethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S.ClH/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5H,6H2,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDWDWQVZOWQLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372596
Record name 2-(Phenylthio)ethanimidamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylthio)ethanimidamide hydrochloride

CAS RN

84544-86-5
Record name 2-(Phenylthio)ethanimidamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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